5-Nitro-2-furoic acid

Beschreibung

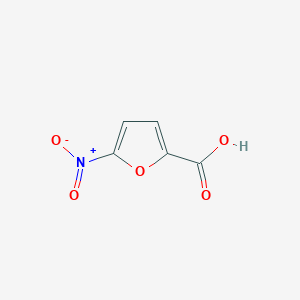

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitrofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODMEDPPCXSFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214746 |

Source

|

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-12-5 |

Source

|

| Record name | 5-Nitro-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-furoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furoic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. As a derivative of 2-furoic acid, its chemical scaffold is a recurring motif in various pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, facilitating a deeper understanding and application of this versatile compound.

Chemical Properties and Structure

This compound presents as a white to light yellow or yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the tables below, providing a quantitative basis for its application in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to cream to yellow to brown, crystals or powder or crystalline powder | [1] |

| Melting Point | 185-189 °C | [3] |

| Boiling Point | 281.7 °C (rough estimate) | [3] |

| Solubility | Slightly soluble in water, DMSO, and Methanol. | |

| pKa (Predicted) | 2.06 ± 0.10 | [3] |

Molecular and Structural Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₃NO₅ | [2] |

| Molecular Weight | 157.08 g/mol | [2] |

| IUPAC Name | 5-nitrofuran-2-carboxylic acid | [4] |

| SMILES | O=C(O)c1ccc(--INVALID-LINK--[O-])o1 | [2] |

| InChI | InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | [3] |

| InChIKey | IODMEDPPCXSFLD-UHFFFAOYSA-N | [2] |

| CAS Number | 645-12-5 | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis: Nitration of 2-Furoic Acid

The primary route for the synthesis of this compound is the nitration of 2-furoic acid. The following protocol is a representative method based on established chemical principles.

Materials:

-

2-Furoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Beaker

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve 2-furoic acid in concentrated sulfuric acid with cooling in an ice bath and continuous stirring.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-furoic acid solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove residual acid.

-

The crude product can then be purified by recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water or an ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of purified this compound will form.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals, for example, in a desiccator or a vacuum oven.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the furan (B31954) ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the five carbon atoms in the molecule.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.[6][7][8]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[9]

Biological Activity and Applications

This compound serves as a precursor in the synthesis of various compounds with notable biological activities. While the direct signaling pathways of this compound are not extensively documented, its derivatives have been shown to target specific enzymes.

General Antibacterial Mechanism of Nitrofurans

Nitrofurans, as a class of compounds, are prodrugs that require enzymatic reduction of the nitro group to exert their antibacterial effects. This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[10]

Inhibition of Isocitrate Lyase by Derivatives

Derivatives of this compound, such as its hydrazones, have been synthesized and evaluated as inhibitors of isocitrate lyase (ICL), an essential enzyme in the glyoxylate (B1226380) cycle of various pathogens, including Mycobacterium tuberculosis.[11][12][13][14] The glyoxylate cycle is crucial for the survival of these organisms under certain conditions, making ICL an attractive target for the development of new antimicrobial agents. The inhibition of ICL disrupts the metabolic flexibility of the pathogen, leading to its demise.

Visualizations

The following diagrams illustrate the key processes and concepts discussed in this guide.

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

General Mechanism of Action of Nitrofurans

Caption: General mechanism of antibacterial action of nitrofurans.

Inhibition of Isocitrate Lyase by this compound Derivatives

Caption: Inhibition of the pathogen's Isocitrate Lyase by derivatives of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 3. 5-硝基-2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(645-12-5) Raman [m.chemicalbook.com]

- 9. 5-Nitrofuran-2-carboxylic acid [webbook.nist.gov]

- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitrate Lyase [mdpi.com]

- 14. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-2-furoic Acid: A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

A Deep Dive into the Physicochemical Properties, Synthesis, and Biological Activities of 5-Nitro-2-furoic Acid for Researchers and Drug Development Professionals.

This technical guide provides an in-depth overview of this compound, a nitro-substituted heterocyclic carboxylic acid. This document consolidates essential data, including its chemical identifiers and physicochemical properties, and explores its synthesis, spectroscopic characterization, and established biological activities. Detailed experimental protocols and a proposed mechanism of action are presented to support its application in research and drug development.

Core Data Summary

This compound, a yellow crystalline powder, is a key starting material in the synthesis of various biologically active compounds. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 645-12-5 | |

| Molecular Weight | 157.08 g/mol | |

| Molecular Formula | C₅H₃NO₅ | |

| Melting Point | 185-189 °C | |

| Boiling Point | 332.4 °C at 760 mmHg | |

| Solubility | Very soluble in water | |

| Appearance | Yellow crystalline powder |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through the nitration of 2-furoic acid. A general experimental workflow for its synthesis and subsequent analysis is outlined below.

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furoic Acid from 2-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-2-furoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary focus is the nitration of 2-furoic acid, detailing the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.

Overview of the Synthesis Pathway

The conversion of 2-furoic acid to this compound is achieved through an electrophilic aromatic substitution reaction. The furan (B31954) ring, being an electron-rich heterocycle, is susceptible to nitration. The reaction typically employs a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The substitution occurs preferentially at the 5-position of the furan ring due to the directing effect of the carboxylic acid group and the inherent reactivity of the furan nucleus.

Experimental Protocol: Nitration of 2-Furoic Acid

This section outlines a standard laboratory procedure for the synthesis of this compound.

2.1 Materials and Reagents:

-

2-Furoic acid (C₅H₄O₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

2.2 Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Beaker

-

Büchner funnel and vacuum flask

-

Filter paper

2.3 Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place a measured quantity of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice bath to bring the temperature of the sulfuric acid down to between 0°C and 5°C.

-

Addition of 2-Furoic Acid: While maintaining the low temperature and stirring, slowly add 2-furoic acid to the sulfuric acid. Continue stirring until all the acid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled portion of concentrated sulfuric acid. This process is highly exothermic and should be done with caution in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-furoic acid via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional period (typically 1-2 hours) while maintaining the temperature in the ice bath.

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and cause the solid product, this compound, to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crude product with several portions of cold deionized water to remove any residual acid.

-

Purification (Recrystallization): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water (or an ethanol-water mixture), then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a desiccator or a vacuum oven at a low temperature.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for the reactant and product.

| Property | 2-Furoic Acid | This compound |

| IUPAC Name | Furan-2-carboxylic acid | 5-Nitrofuran-2-carboxylic acid[1] |

| CAS Number | 88-14-2[2] | 645-12-5[2][3][4][5] |

| Molecular Formula | C₅H₄O₃ | C₅H₃NO₅[1][2][3][4][5] |

| Molar Mass | 112.08 g/mol | 157.08 g/mol [1][2][3][4][5] |

| Appearance | White to light-yellow crystalline solid | White to yellow or brown crystalline powder[4] |

| Melting Point | 133-134 °C | 185-189 °C[3] |

| Purity (Typical) | >98% | ≥97%[5] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 5-Nitro-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Nitro-2-furoic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering valuable data for compound identification, characterization, and quality control.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound reveals key vibrational modes characteristic of its functional groups. The data presented below has been compiled from various spectroscopic studies and databases.

Table 1: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1240 | Medium | C-O stretch (carboxylic acid) |

| ~1030 | Medium | Furan ring C-O-C stretch |

| ~930 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

| ~820 | Medium | C-H bend (furan ring) |

| ~770 | Medium | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~14.0 | Singlet | - | COOH |

| ~7.8 | Doublet | ~4.0 | H4 |

| ~7.5 | Doublet | ~4.0 | H3 |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on concentration and temperature.

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C5 |

| ~152.0 | C2 |

| ~148.0 | COOH |

| ~122.0 | C3 |

| ~115.0 | C4 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet-pressing die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

-

The pellet is placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

-

Spectral Range: 4000-400 cm⁻¹[1].

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].

-

Solvent: DMSO-d₆[2].

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 20 °C[2].

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg30 pulse program.

-

Number of scans: 16.

-

Relaxation delay: 1.0 s.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Standard zgpg30 pulse program with proton decoupling.

-

Number of scans: 1024.

-

Relaxation delay: 2.0 s.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

Solubility and Stability of 5-Nitro-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furoic acid is a heterocyclic organic compound with a furan (B31954) ring substituted with a carboxylic acid and a nitro group. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug discovery and formulation, where these properties influence bioavailability, shelf-life, and manufacturing processes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental protocols, and outlines potential degradation pathways.

Solubility Profile

The solubility of a compound is a critical physical property that affects its absorption, distribution, and overall efficacy in biological systems. The available information on the solubility of this compound is largely qualitative, with some conflicting reports.

Qualitative Solubility

Multiple sources describe this compound as having slight solubility in water, Dimethyl Sulfoxide (DMSO), and Methanol.[1][2] However, there are also reports that classify it as "very soluble in water".[1][2][3] This discrepancy highlights the need for precise quantitative measurements.

Quantitative Solubility Data

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol that can be adapted for this compound.

Objective: To determine the aqueous solubility of this compound at a specific temperature (e.g., 25°C and 37°C).

Materials:

-

This compound (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks containing a known volume of purified water. The excess solid should be clearly visible.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in a shaker or incubator set to the desired constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the containers to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any remaining solid particles. The filter material should be pre-validated for low binding of the analyte.

-

Dilute the filtered sample accurately with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

-

Data Presentation:

Table 1: Solubility of this compound (Qualitative)

| Solvent | Solubility | Reference(s) |

| Water | Slightly Soluble / Very Soluble | [1][2][3] |

| DMSO | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application. It is generally reported to be stable under normal temperature and pressure.[1][2][3] However, specific conditions such as exposure to light, extreme pH, and high temperatures can lead to degradation.

Photostability

This compound is susceptible to photodegradation. Studies have shown that upon exposure to UV light, it can be excited to a triplet state.[4][5] The lifetime of this excited state is highly dependent on the solvent, being 22.7 nanoseconds in water and 274 nanoseconds in acetonitrile.[5] The photodegradation of related nitrofurans can be catalyzed by acidic byproducts formed during the process.[4]

Experimental Protocol: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Objective: To evaluate the photostability of this compound in the solid state and in solution.

Materials:

-

This compound (solid and in a suitable solvent, e.g., water or acetonitrile)

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)

-

Calibrated light meter

-

Quartz cells or other suitable transparent containers

-

Dark control samples wrapped in aluminum foil

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Sample Preparation:

-

For solid-state testing, spread a thin layer of the compound in a suitable container.

-

For solution-state testing, prepare a solution of known concentration in a transparent container.

-

Prepare dark control samples for both solid and solution states by wrapping the containers in aluminum foil.

-

-

Exposure:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Monitor the temperature during the study to minimize the effect of thermal degradation.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating method.

-

-

Evaluation:

-

Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation.

-

pH-Dependent Stability

While specific studies on the pH-dependent stability of this compound are limited, the reactivity of the structurally similar compound, 5-nitro-2-furaldehyde (B57684), provides insights into potential degradation pathways. In alkaline solutions, 5-nitro-2-furaldehyde is known to form an anion of nitronic acid.[6][7][8] Upon acidification, this intermediate can undergo an irreversible ring-opening reaction.[6][7][8] It is plausible that this compound follows a similar pattern of instability at the extremes of the pH scale.

Experimental Protocol: Forced Degradation under Acidic and Alkaline Conditions

Objective: To investigate the stability of this compound in acidic and alkaline solutions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M and 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M and 1 M)

-

pH meter

-

Water bath or incubator

-

Validated stability-indicating HPLC method with a mass spectrometry (MS) detector for identification of degradation products.

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH.

-

Also, prepare a solution in purified water as a control.

-

-

Stress Conditions:

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Neutralize the acidic and alkaline samples before analysis, if necessary.

-

Analyze the samples using a stability-indicating HPLC-MS method to quantify the remaining this compound and to identify the mass of any degradation products.

-

-

Evaluation:

-

Determine the rate of degradation under each condition.

-

Propose a degradation pathway based on the identified degradation products.

-

Thermal Stability

Studies on the thermal degradation of 2-furoic acid (the parent compound without the nitro group) have shown that it can undergo decarboxylation at temperatures above 140-160°C to form furan.[9][10][11] It is conceivable that this compound could also undergo thermal decarboxylation, potentially leading to the formation of 2-nitrofuran.

Experimental Protocol: Thermal Stress Testing

Objective: To evaluate the stability of this compound in the solid state at elevated temperatures.

Materials:

-

This compound (solid)

-

Oven or heating block

-

Glass vials

-

Validated stability-indicating analytical method

Procedure:

-

Sample Preparation:

-

Place a known amount of solid this compound into glass vials.

-

-

Stress Conditions:

-

Expose the samples to a high temperature (e.g., 105°C) for a specified duration.

-

Also, include control samples stored at room temperature.

-

-

Analysis:

-

At the end of the exposure period, dissolve the solid samples in a suitable solvent.

-

Analyze the solutions using a stability-indicating method to determine the amount of this compound remaining and to detect any degradation products.

-

-

Evaluation:

-

Assess the extent of thermal degradation and identify the major degradation products.

-

Potential Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential degradation pathways of this compound and the general workflows for solubility and stability testing.

References

- 1. This compound CAS#: 645-12-5 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 645-12-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Triplet state of this compound by laser flash photolysis. Spectrum, lifetime and reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological Activity of 5-Nitro-2-furoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furoic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry due to the potent and broad-spectrum biological activities exhibited by its derivatives. The presence of the 5-nitrofuran pharmacophore is crucial for their mechanism of action, which typically involves the enzymatic reduction of the nitro group within target pathogens to generate reactive cytotoxic intermediates. This technical guide provides an in-depth overview of the biological activities of various this compound derivatives, with a focus on their antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones, have demonstrated significant antimicrobial activity against a wide range of bacterial and fungal pathogens. The mechanism of action is generally attributed to the generation of reactive nitrogen species upon reduction of the nitro group by bacterial nitroreductases. These reactive intermediates can cause damage to cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. Hydrazide-hydrazone derivatives, in particular, have shown promising activity, with some compounds exhibiting greater potency than commercially available antibiotics such as nitrofurantoin, cefuroxime, and ampicillin.[2] For instance, certain hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid have displayed high antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.48 to 15.62 μg/mL.[3] The most sensitive bacterial strains to these derivatives often include Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus.[3]

Antifungal Activity

In addition to their antibacterial properties, several this compound derivatives have been evaluated for their antifungal activity. Tri-n-butyltin 5-nitro-2-furoate, for example, was found to be an excellent antifungal agent, completely inhibiting the growth of six out of ten tested fungi at a concentration of 1 µg/mL.[1] Hydrazide-hydrazone derivatives have also shown noteworthy antifungal activity.[2]

Antimycobacterial Activity

A significant area of investigation for this compound derivatives is their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Several this compound hydrazones have been synthesized and evaluated for their in vitro activity against both replicating and non-replicating (starved phase) cultures of mycobacteria.[4] One of the key targets for these compounds in MTB is the enzyme isocitrate lyase (ICL), which is crucial for the pathogen's survival during the persistent phase of infection.[4]

Quantitative Antimicrobial Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against a range of microbial strains.

Table 1: Antibacterial Activity of this compound Hydrazide-Hydrazone Derivatives (µg/mL) [3]

| Compound/Bacterial Strain | S. epidermidis ATCC 12228 | S. aureus ATCC 43300 | S. aureus ATCC 6538 | B. subtilis ATCC 6633 | B. cereus ATCC 10876 |

| Derivative 24 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |

| Derivative 25 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |

| Derivative 26 | 0.48 - 0.98 | 0.98 - 1.95 | 0.98 - 1.95 | 0.48 - 0.98 | 0.98 - 1.95 |

| Nitrofurantoin (Reference) | 3.91 | 3.91 | 7.81 | 3.91 | 7.81 |

Table 2: Antimycobacterial Activity of this compound Hydrazone Derivatives (µM) [4]

| Compound | M. tuberculosis H37Rv (Log-phase) MIC | M. tuberculosis H37Rv (Starved-phase) MIC |

| 4o | 2.65 | 10.64 |

Mechanism of Action: Inhibition of Isocitrate Lyase

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is essential for the survival of Mycobacterium tuberculosis in the host, particularly during the chronic or persistent phase of infection.[5] This pathway allows the bacterium to utilize fatty acids as a carbon source when glucose is limited. Since the glyoxylate cycle is absent in mammals, ICL represents an attractive target for the development of new anti-tuberculosis drugs.[5]

Several this compound hydrazones have been identified as inhibitors of MTB ICL.[4] For example, the compound designated as 4o demonstrated good enzyme inhibition of MTB ICL at a concentration of 10 µM.[4]

Table 3: Isocitrate Lyase (ICL) Inhibition by this compound Derivatives

| Compound | Concentration | % Inhibition of MTB ICL | Reference |

| 4o | 10 µM | Good | [4] |

| Hydrazones with furan-2-carbaldehyde | 10 µM | 86.8% | [6] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

1. Preparation of Materials:

- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

- Bacterial or fungal strains to be tested.

- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Sterile 96-well microtiter plates.

- Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

- Reference antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls.

- Solvent control and medium-only control wells.

2. Procedure:

- Serially dilute the test compounds in the broth medium in the 96-well plates to achieve a range of concentrations.

- Add the standardized microbial inoculum to each well containing the test compound dilutions.

- Include a positive control (microbes with reference antibiotic), a negative control (microbes with solvent), and a sterility control (medium only) on each plate.

- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mycobacterium tuberculosis Isocitrate Lyase (ICL) Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against M. tuberculosis ICL.

1. Reagents and Buffers:

- Recombinant M. tuberculosis Isocitrate Lyase (ICL).

- Substrate: Isocitrate.

- Phenylhydrazine (B124118) hydrochloride solution.

- Assay buffer (e.g., potassium phosphate (B84403) buffer with MgCl2 and DTT).

- Test compounds (this compound derivatives) at various concentrations.

2. Assay Procedure:

- In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, ICL enzyme, and the test compound (or solvent for control).

- Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

- Initiate the enzymatic reaction by adding the substrate, isocitrate.

- The reaction produces glyoxylate and succinate. The glyoxylate product reacts with phenylhydrazine to form glyoxylate phenylhydrazone.

- Monitor the formation of glyoxylate phenylhydrazone by measuring the increase in absorbance at a specific wavelength (e.g., 324 nm) over time using a spectrophotometer.

- Calculate the initial velocity of the reaction for each compound concentration.

- Determine the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the control (no inhibitor).

- The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: General mechanism of action of this compound derivatives.

dot

Caption: Experimental workflow for the Mycobacterium tuberculosis isocitrate lyase (ICL) inhibition assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant and diverse biological activities, particularly as antimicrobial agents. The data and protocols presented in this technical guide underscore their potential for the development of new therapeutics to combat bacterial, fungal, and mycobacterial infections. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. The provided methodologies and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 4. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in mycobacterial isocitrate lyase targeting and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 5-Nitro-2-furoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat drug resistance and emerging diseases. Within this dynamic environment, the 5-nitrofuran scaffold has garnered significant attention as a privileged pharmacophore. This technical guide delves into the burgeoning potential of a key member of this class, 5-Nitro-2-furoic acid, and its derivatives, as a foundational element in the design and development of new antimicrobial and anticancer agents.

The this compound Core: A Gateway to Diverse Bioactivity

This compound, a stable, yellow crystalline powder, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1] Its chemical structure, featuring a furan (B31954) ring substituted with a nitro group and a carboxylic acid, provides multiple reaction sites for derivatization, leading to the generation of diverse chemical libraries with a broad spectrum of biological activities.

Antimicrobial Applications: A Renewed Assault on Pathogens

Derivatives of this compound have demonstrated significant promise as potent antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis (MTB).

Antimycobacterial Activity

Hydrazone derivatives of this compound have emerged as a particularly promising class of anti-tuberculosis agents. These compounds have shown efficacy against both replicating and non-replicating (starved) cultures of MTB.[2][3]

Quantitative Antimicrobial Data:

| Derivative Class | Compound Example | Target Organism | MIC (µM) | Reference |

| Hydrazones | 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (log-phase) | 2.65 | [2][3] |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis (starved-phase) | 10.64 | [2][3] | |

| Pyrimidinecarboxamides | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | Mycobacterium tuberculosis (log-phase) | < 0.17 | [4] |

| 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)-4-[(5-nitro-2,6-dioxohexahydro-4-pyrimidinyl)carbonyl]piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | Multidrug-resistant M. tuberculosis | 0.17 | [4] |

Mechanism of Antimycobacterial Action: Targeting Isocitrate Lyase

A key molecular target for the antimycobacterial activity of this compound derivatives has been identified as isocitrate lyase (ICL).[2][3][5] ICL is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of MTB within the host, particularly during the persistent phase of infection. Inhibition of ICL disrupts the bacterium's ability to utilize fatty acids as a carbon source, ultimately leading to cell death. Several this compound hydrazones have demonstrated significant inhibitory activity against MTB ICL.[2][3][6]

Caption: Inhibition of M. tuberculosis Isocitrate Lyase.

Anticancer Applications: Inducing Programmed Cell Death

The versatility of the 5-nitrofuran scaffold extends to oncology, with numerous derivatives of this compound demonstrating potent cytotoxic activity against a range of human cancer cell lines.

In Vitro Cytotoxicity

Derivatives such as thiazolidinones and isatin (B1672199) hybrids have shown promising anticancer activity.

Quantitative Anticancer Data:

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinones | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MCF-7 (Breast) | ~5 | [2] |

| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MDA-MB-231 (Breast) | 6.61 | [7] | |

| Isatin Hybrids | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [2][8] |

Mechanism of Anticancer Action: The Intrinsic Apoptotic Pathway

The primary mechanism by which many 5-nitrofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] The intrinsic (mitochondrial) pathway is a commonly implicated mechanism. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2] This dysfunction is characterized by the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). The resulting imbalance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[2]

Caption: Intrinsic apoptosis pathway induced by 5-nitrofuran derivatives.

Synthesis and Experimental Protocols

The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry transformations. The following sections outline generalized experimental protocols based on available literature.

General Synthesis of this compound Hydrazones

The synthesis of hydrazone derivatives is a common strategy to enhance the biological activity of a lead compound.

Caption: General synthetic workflow for this compound hydrazones.

Methodology: A common route involves a two-step process. First, this compound is converted to its corresponding ester, which is then reacted with hydrazine hydrate (B1144303) to yield this compound hydrazide. This intermediate is subsequently condensed with various aldehydes or ketones to produce the final hydrazone derivatives.[9][10]

General Synthesis of Amide Derivatives

Methodology: Amide derivatives can be prepared by activating the carboxylic acid group of this compound, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a suitable amine.[11] The reaction is typically carried out in an appropriate solvent like 1,4-dioxane.[11]

In Vitro Antimicrobial Susceptibility Testing

Methodology: The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A two-fold serial dilution of the compounds is prepared in a multi-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology: The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[7]

Apoptosis Assays

Methodology: The induction of apoptosis can be evaluated using various techniques:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be measured using fluorescent dyes like JC-1.

-

Caspase Activity Assays: The activation of key apoptotic enzymes like caspase-3 and caspase-9 can be quantified using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[2]

Pharmacokinetics: An Area for Future Investigation

While the in vitro biological activities of this compound derivatives are promising, their pharmacokinetic profiles remain largely unexplored. Studies on related nitrofurans, such as nitrofurantoin (B1679001), indicate rapid absorption and excretion, with a short elimination half-life.[1][12] However, detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its novel derivatives, are crucial for their further development as therapeutic agents. Understanding these parameters will be essential to optimize dosing regimens and predict in vivo efficacy and potential toxicity.

Conclusion and Future Directions

This compound has unequivocally established itself as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated potent antimicrobial and anticancer activities through well-defined mechanisms of action. The ease of chemical modification of the this compound core allows for the generation of extensive compound libraries, enabling systematic structure-activity relationship (SAR) studies to identify candidates with improved potency and selectivity.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesis of novel derivatives to explore a wider chemical space and improve biological activity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their biological targets and detailed investigation of the signaling pathways involved.

-

Pharmacokinetic Profiling: Comprehensive ADME studies to assess the drug-like properties of the most promising candidates.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profiles of lead compounds in relevant animal models.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation antimicrobial and anticancer drugs, offering new hope in the fight against some of the world's most pressing health challenges.

References

- 1. karger.com [karger.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The pharmacokinetics of nitrofurantoin and its related bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-2-furoic Acid: A Technical Guide on its Role as a Nitrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the nitrofuran class of antimicrobials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a nitrofuran derivative with antimicrobial activity. The document details the general mechanism of action of nitrofurans, which involves reductive activation by bacterial nitroreductases to generate reactive intermediates that induce cellular damage. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the available data for its derivatives and provides representative experimental protocols for its synthesis and antimicrobial evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and potential applications in drug development.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a nitro group attached to a furan (B31954) ring. They have been utilized for decades in human and veterinary medicine to treat various bacterial and protozoal infections. This compound serves as a key intermediate and a representative scaffold for the synthesis of various nitrofuran derivatives.[1][2] Its chemical structure, featuring the essential 5-nitrofuran pharmacophore, is pivotal to its biological activity. This guide explores the fundamental aspects of this compound, providing a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃NO₅ | [3][4] |

| Molecular Weight | 157.08 g/mol | [3][4] |

| CAS Number | 645-12-5 | [3][4] |

| Melting Point | 185-189 °C | [5] |

| Boiling Point | 332.4 °C at 760 mmHg | [2] |

| Solubility | Very soluble in water | [2] |

| Appearance | White to cream to yellow to brown, crystalline powder | [4] |

| SMILES | O=C(O)c1ccc(--INVALID-LINK--[O-])o1 | [3][4] |

| InChI Key | IODMEDPPCXSFLD-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Furoic Acid from Furfural (B47365) (Cannizzaro Reaction)

This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

-

Furfural

-

Sodium hydroxide (B78521) (NaOH) solution (33.3%)

-

Sulfuric acid (H₂SO₄) (40%)

-

Decolorizing carbon

-

Ice

-

Mechanical stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Cool 1 kg of furfural in a copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.

-

Slowly add 825 g of 33.3% sodium hydroxide solution, maintaining the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.

-

Continue stirring for one hour after the addition is complete. Sodium 2-furancarboxylate will precipitate.

-

Allow the mixture to reach room temperature and add just enough water (approximately 325 cc) to dissolve the precipitate.

-

Acidify the solution with 40% sulfuric acid to Congo red paper. This will cause 2-furoic acid to crystallize upon cooling.

-

Filter the crude acid and purify by dissolving in boiling water with decolorizing carbon, boiling for 45 minutes, filtering, and cooling to crystallize the pure 2-furoic acid.

Conceptual Protocol: Nitration of 2-Furoic Acid

A general approach for the nitration of furan derivatives involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.

Conceptual Workflow for Nitration:

Caption: Conceptual workflow for the synthesis of this compound.

Role as a Nitrofuran Antimicrobial

The antimicrobial activity of nitrofurans is contingent upon the presence of the 5-nitro group, which is the key pharmacophore. The parent compound, this compound, serves as a building block for more complex nitrofuran derivatives with enhanced antimicrobial properties.

Mechanism of Action

Nitrofurans are prodrugs that require intracellular activation by bacterial nitroreductases.[7][8] This enzymatic reduction of the nitro group generates highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their antimicrobial effect through multiple mechanisms:

-

DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication.[8]

-

Inhibition of Protein Synthesis: They can non-specifically attack ribosomal proteins, leading to the complete inhibition of protein synthesis.

-

Metabolic Enzyme Inhibition: The intermediates can interfere with crucial metabolic pathways, such as the citric acid cycle, by inhibiting essential enzymes.[9]

This multi-targeted approach is believed to be a contributing factor to the low incidence of acquired bacterial resistance to nitrofurans.

Signaling Pathway of Nitrofuran Activation and Action:

Caption: Activation and multi-target mechanism of action of nitrofurans.

Antimicrobial Activity

| Derivative | Test Organism | Concentration | Activity | Reference(s) |

| Triorganotin 5-nitro-2-furoates | Escherichia coli | 100 µg/mL | Complete inhibition | [10] |

| Tri-n-butyltin 5-nitro-2-furoate | Various Fungi | 1 µg/mL | Complete inhibition of 6 out of 10 tested fungi | [10] |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis | 2.65 µM (log-phase) | MIC | [1][11] |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis | 10.64 µM (starved-phase) | MIC | [1][11] |

Experimental Protocols for Antimicrobial Evaluation

The following are representative protocols for determining the antimicrobial activity of a compound like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound in the reviewed literature. For other nitrofurans like nitrofurantoin, they are generally characterized by rapid absorption and excretion, with high concentrations achieved in the urine, making them suitable for treating urinary tract infections.[8] The pharmacokinetic profile of this compound would need to be determined experimentally to assess its potential for systemic or localized therapeutic applications.

Conclusion

This compound is a fundamental molecule within the nitrofuran class of antimicrobials. Its significance lies in its role as a synthetic precursor and a carrier of the essential 5-nitrofuran pharmacophore responsible for the antimicrobial activity of this class. While quantitative data on its standalone efficacy is scarce, the information available for its derivatives suggests a broad spectrum of activity. The multi-targeted mechanism of action of nitrofurans, initiated by reductive activation, presents a compelling case for their continued exploration in an era of growing antimicrobial resistance. Further research is warranted to fully characterize the antimicrobial spectrum, pharmacokinetic properties, and therapeutic potential of this compound and its novel derivatives. This technical guide provides a foundational resource to support such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 3. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of a dantrolene metabolite, 5-(p-nitrophenyl)-2-furoic acid, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of 5-Nitro-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furoic acid is a heterocyclic organic compound belonging to the nitrofuran class of antimicrobials. While research has demonstrated the antimicrobial potential of the nitrofuran scaffold, detailed quantitative data on the parent compound, this compound, is limited in publicly available literature. The primary focus of research has been on the synthesis and evaluation of various derivatives to enhance antimicrobial potency and spectrum. This technical guide summarizes the available data on the antimicrobial activity of this compound and its derivatives, provides detailed standardized experimental protocols for antimicrobial susceptibility testing, and outlines the generally accepted mechanism of action for this class of compounds.

Antimicrobial Activity

The antimicrobial activity of nitrofuran compounds is intrinsically linked to the presence of the 5-nitro group, which is crucial for their biological effect. The general mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of highly reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA, and inhibit key enzymatic processes.

While specific quantitative data for this compound is not extensively documented, studies on its derivatives, particularly hydrazones, have shown promising activity against a range of microorganisms.

Antibacterial Activity

Derivatives of this compound have been primarily investigated for their activity against both Gram-positive and Gram-negative bacteria. Notably, significant research has been conducted on their efficacy against Mycobacterium tuberculosis.

Table 1: In Vitro Antimycobacterial Activity of this compound Hydrazone Derivatives

| Compound | Target Organism | Assay Condition | MIC (µM) | Reference |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis H37Rv | Log-phase culture | 2.65 | [1][2] |

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis H37Rv | Starved-phase culture | 10.64 | [1][2] |

Qualitative assessments of other derivatives have indicated activity against a broader range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. However, resistance has been observed in species such as Pseudomonas aeruginosa.

Antifungal Activity

The antifungal potential of this compound and its derivatives has also been explored. Studies have shown that certain derivatives exhibit inhibitory effects against clinically relevant fungi.

Table 2: In Vitro Antifungal Activity of this compound Derivatives

| Compound Class | Target Organism | Activity Noted | Reference |

| 5-nitro-2-furfurylidene derivatives | Candida albicans | High activity |

Experimental Protocols

The following are detailed, standardized methodologies for determining the antimicrobial susceptibility of compounds like this compound and its derivatives. These protocols are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Test compound (this compound or derivative)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without the test compound)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 35-37°C for 16-24 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar (B569324) Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Test compound

-

Sterile filter paper disks

-

Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)

-

Standardized microorganism inoculum

-

Sterile swabs

Procedure:

-

Inoculation of Agar Plate: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the agar plate.

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is absent).

Mechanism of Action and Signaling Pathways

The antimicrobial action of nitrofurans, including this compound, is a multi-step process that ultimately leads to cell death.

Caption: General mechanism of action for this compound.

The process begins with the passive diffusion of the this compound molecule across the microbial cell membrane. Once inside the cell, the nitro group is reduced by bacterial nitroreductases. This enzymatic reduction generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage, including:

-

DNA Damage: The intermediates can cause strand breaks in the DNA, disrupting replication and transcription.

-

Inhibition of Ribosomal Proteins: They can interfere with ribosomal function, leading to the inhibition of protein synthesis.

-

Inhibition of Metabolic Enzymes: Key enzymes involved in cellular respiration and other vital metabolic pathways can be inactivated.

This multi-targeted assault on essential cellular processes ultimately leads to the death of the microorganism.

Conclusion

This compound serves as a foundational structure for a class of antimicrobial agents with demonstrated efficacy, particularly in its derivatized forms. While quantitative data on the parent compound is sparse, the consistent activity of its derivatives against a range of bacteria and fungi underscores the potential of the 5-nitrofuran scaffold. Further research is warranted to fully elucidate the antimicrobial spectrum of this compound itself and to explore its potential synergies with other antimicrobial agents. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this and other novel antimicrobial compounds.

References

Investigational Studies on 5-Nitro-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals